8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde
Brand Name: Vulcanchem
CAS No.: 136812-28-7
VCID: VC21163630
InChI: InChI=1S/C11H7BrClNO2/c1-16-8-3-2-6-4-7(5-15)11(13)14-10(6)9(8)12/h2-5H,1H3
SMILES: COC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)Br
Molecular Formula: C11H7BrClNO2
Molecular Weight: 300.53 g/mol

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde

CAS No.: 136812-28-7

Cat. No.: VC21163630

Molecular Formula: C11H7BrClNO2

Molecular Weight: 300.53 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde - 136812-28-7

Specification

CAS No. 136812-28-7
Molecular Formula C11H7BrClNO2
Molecular Weight 300.53 g/mol
IUPAC Name 8-bromo-2-chloro-7-methoxyquinoline-3-carbaldehyde
Standard InChI InChI=1S/C11H7BrClNO2/c1-16-8-3-2-6-4-7(5-15)11(13)14-10(6)9(8)12/h2-5H,1H3
Standard InChI Key IAVQKWOOKOSXQK-UHFFFAOYSA-N
SMILES COC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)Br
Canonical SMILES COC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)Br

Introduction

Chemical Structure and Properties

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde belongs to the quinoline family of heterocyclic compounds. It features a quinoline backbone with four key functional groups strategically positioned: a bromine atom at the 8-position, a chlorine atom at the 2-position, a methoxy group at the 7-position, and an aldehyde group at the 3-position. This distinctive combination of substituents imparts unique electronic and steric properties to the molecule, enhancing its potential for various chemical transformations and biological interactions.

Molecular Identification

The compound is characterized by several chemical identifiers that facilitate its unambiguous recognition in scientific literature and databases:

ParameterValue
CAS Number136812-28-7
Molecular FormulaC₁₁H₇BrClNO₂
Molecular Weight300.539 g/mol
DSSTox Substance IDDTXSID20589180
WikidataQ82482391
InChIKeyIAVQKWOOKOSXQK-UHFFFAOYSA-N

The compound's structural representation can be expressed using various chemical notation systems:

Chemical Notation

Notation TypeRepresentation
SMILESCOc1ccc2c(c1Br)nc(c(c2)C=O)Cl
InChIInChI=1S/C11H7BrClNO2/c1-16-8-3-2-6-4-7(5-15)11(13)14-10(6)9(8)12/h2-5H,1H3

These notations provide standardized methods for representing the compound's structure in chemical databases and literature .

Physical Properties

The physical appearance of 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde is described as a yellow, orange, or brown solid . Its high molecular weight and the presence of halogen atoms contribute to its stability and relatively low volatility. The combination of polar functional groups (aldehyde and methoxy) with nonpolar regions creates a molecule with interesting solubility characteristics, potentially allowing it to interact with both hydrophilic and hydrophobic environments.

Synthesis Methods

The synthesis of 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde typically employs the Meth-Cohn synthesis method. This approach utilizes the Vilsmeier reagent, which consists of a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), under controlled heating conditions.

Laboratory Synthesis

The laboratory-scale synthesis generally follows these steps:

  • Preparation of the appropriate quinoline precursor with methoxy and bromine substituents in place

  • Formation of the 2-chloroquinoline structure using chlorinating agents

  • Introduction of the aldehyde group at the 3-position using Vilsmeier-Haack formylation

This synthetic pathway can be optimized by careful control of reaction parameters such as temperature, reaction time, and reagent concentrations.

Industrial Scale Production

For larger-scale production, the laboratory synthesis can be adapted with modifications to improve efficiency and yield. Key considerations include:

  • Optimization of reaction conditions for maximum conversion

  • Selection of appropriate solvents for improved scalability

  • Implementation of effective purification procedures

  • Development of waste management strategies

These adaptations are essential for ensuring cost-effective production while maintaining product quality .

Applications in Research and Industry

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde has several significant applications in scientific research and industrial contexts, particularly due to its unique structural features.

Chemical Research Applications

The compound serves as an important intermediate in organic synthesis pathways. The presence of an aldehyde group makes it particularly valuable as a precursor for further functionalization through various reactions:

  • Condensation reactions to form imines, hydrazones, or oximes

  • Reduction to form the corresponding alcohol

  • Oxidation to form the carboxylic acid

  • Wittig reactions to create carbon-carbon double bonds

These transformations allow for the creation of more complex quinoline derivatives with potential applications in medicinal chemistry .

Biological Research

In biological research, 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde may serve as:

  • A probe in biochemical assays due to its distinct structural features

  • A tool for studying enzyme interactions

  • A starting point for the development of biologically active compounds

The specific halogen substitution pattern influences its interactions with biological targets, potentially enhancing its utility in specialized research applications.

Market Overview and Trends

The market for specialized chemical compounds like 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde is influenced by research demand and industrial applications. According to market research, this compound is part of a global specialty chemicals sector with specific regional distribution patterns .

Global Market Presence

The 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde market has presence across various regions:

  • North America

  • Europe

  • Asia Pacific

  • Other regions

Each region may have different consumption patterns based on the concentration of research institutions, pharmaceutical companies, and chemical manufacturers .

Market Dynamics

Current market research from April 2025 indicates several key aspects of the 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde market:

  • Price variations across different regions

  • Identification of major producers and suppliers

  • Consumer segments and their specific applications

  • Market trends and forecast until 2025

These factors collectively determine the compound's availability and economic significance in the global chemical market .

Related Compounds

Several compounds share structural similarities with 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde, differing in the pattern of substituents or functional groups.

Structural Analogs

CompoundKey Structural Differences
2-Chloroquinoline-3-carbaldehydeLacks bromine and methoxy substituents
7-Methoxyquinoline-3-carboxaldehydeLacks bromine and chlorine substituents
8-Bromoquinoline-3-carboxaldehydeLacks chlorine and methoxy substituents
2-Chloro-6-hydroxyquinoline-3-carbaldehydeContains a hydroxyl group instead of a methoxy group and lacks bromine
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehydeContains two methoxy groups and lacks bromine
8-Bromo-2-chloro-7-methoxyquinoline-3-carbonitrileContains a nitrile group instead of an aldehyde group

These structural relationships provide insights into the structure-activity relationships of this class of compounds .

Functional Derivatives

The aldehyde functional group in 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde can be modified to create numerous derivatives:

  • Reduction to alcohol (producing 8-Bromo-2-chloro-7-methoxyquinoline-3-methanol)

  • Oxidation to carboxylic acid (producing 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxylic acid)

  • Conversion to nitrile (producing 8-Bromo-2-chloro-7-methoxyquinoline-3-carbonitrile, CAS: 948291-24-5)

These derivatives may exhibit different chemical and biological properties, expanding the potential applications of this chemical scaffold .

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